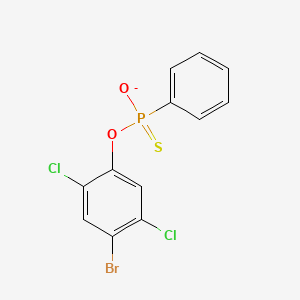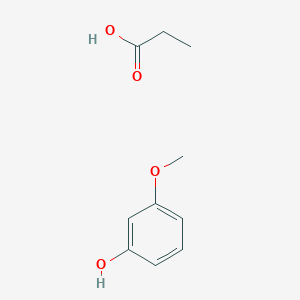
Leucine, N-(diphenylacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucine, N-(diphenylacetyl)- is a derivative of the essential amino acid leucine. This compound is characterized by the substitution of the amino group in leucine with a diphenylacetyl group. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic functions. The modification with a diphenylacetyl group potentially alters its chemical properties and biological activities, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(diphenylacetyl)- typically involves the acylation of leucine with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Leucine, N-(diphenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Leucine, N-(diphenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylacetyl group to a diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diphenylmethyl derivatives.
科学研究应用
Leucine, N-(diphenylacetyl)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in muscle protein synthesis and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of Leucine, N-(diphenylacetyl)- involves its interaction with specific molecular targets and pathways. The diphenylacetyl group may enhance its ability to interact with certain enzymes or receptors, thereby modulating biological activities. The compound may influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism.
相似化合物的比较
Leucine, N-(diphenylacetyl)- can be compared with other leucine derivatives such as:
N-acetyl-leucine: Known for its therapeutic potential in neurological disorders.
Leucine methyl ester: Used in peptide synthesis.
Leucine ethyl ester: Another derivative used in various chemical syntheses.
The uniqueness of Leucine, N-(diphenylacetyl)- lies in its diphenylacetyl group, which imparts distinct chemical and biological properties compared to other leucine derivatives.
属性
CAS 编号 |
65707-78-0 |
|---|---|
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2,2-diphenylacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-14(2)13-17(20(23)24)21-19(22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChI 键 |
BYFNJQVYVZRKFM-KRWDZBQOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)



![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)




